Cas no 1502074-38-5 (1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid)
![1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1502074-38-5x500.png)
1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid
- 1-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyridine-3-carboxylic acid
- SB23198
- 1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylicacid
- 1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid
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- MDL: MFCD30015777
- インチ: 1S/C11H17NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h7H,4-6H2,1-3H3,(H,13,14)
- InChIKey: YVOYEEBSBBDJPI-UHFFFAOYSA-N
- SMILES: O(C(N1C=C(C(=O)O)CCC1)=O)C(C)(C)C
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 327
- トポロジー分子極性表面積: 66.8
1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-345625-10g |
1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid |
1502074-38-5 | 95% | 10g |
$2946.0 | 2023-09-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS2171-1G |
1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid |
1502074-38-5 | 95% | 1g |
¥ 5,629.00 | 2023-04-04 | |
Enamine | EN300-345625-0.05g |
1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid |
1502074-38-5 | 95.0% | 0.05g |
$160.0 | 2025-03-18 | |
Enamine | EN300-345625-1.0g |
1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid |
1502074-38-5 | 95.0% | 1.0g |
$685.0 | 2025-03-18 | |
TRC | B815168-2.5mg |
1-[(tert-Butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic Acid |
1502074-38-5 | 2.5mg |
$ 50.00 | 2022-06-06 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS2171-250MG |
1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid |
1502074-38-5 | 95% | 250MG |
¥ 2,257.00 | 2023-04-04 | |
Enamine | EN300-345625-0.25g |
1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid |
1502074-38-5 | 95.0% | 0.25g |
$339.0 | 2025-03-18 | |
OTAVAchemicals | 5748492-100MG |
1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid |
1502074-38-5 | 95% | 100MG |
$229 | 2023-07-10 | |
Aaron | AR00VW1O-500mg |
1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid |
1502074-38-5 | 95% | 500mg |
$761.00 | 2025-02-14 | |
Aaron | AR00VW1O-2.5g |
1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid |
1502074-38-5 | 95% | 2.5g |
$1872.00 | 2025-02-14 |
1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid 関連文献
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acidに関する追加情報
1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid
1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid is a compound with the CAS registry number 1502074-38-5, which belongs to the class of organic compounds known as tetrahydropyridines. This compound has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields such as drug discovery and materials science. The molecule features a tetrahydropyridine ring system with a tert-butoxycarbonyl (Boc) group attached at the 1-position and a carboxylic acid group at the 3-position. These functional groups make it a versatile building block for further chemical modifications and derivatizations.
The tert-butoxycarbonyl (Boc) group is a well-known protecting group in organic synthesis, often used to protect amino groups during multi-step synthesis. In this compound, the Boc group is attached to the nitrogen atom of the tetrahydropyridine ring. The tetrahydropyridine ring itself is a six-membered ring with one nitrogen atom and five carbon atoms, which can undergo various transformations depending on the reaction conditions. The presence of the carboxylic acid group at the 3-position introduces additional reactivity and functional versatility to the molecule.
Recent studies have highlighted the potential of this compound as an intermediate in the synthesis of more complex molecules. For instance, researchers have explored its use in constructing bioactive compounds with potential therapeutic applications. The tetrahydropyridine scaffold is known for its ability to modulate various biological targets, including ion channels and enzymes. By incorporating the Boc group and carboxylic acid functionality into this scaffold, chemists can design molecules with enhanced bioavailability and selectivity.
One of the most promising areas of research involving this compound is its application in drug discovery. The tetrahydropyridine core has been implicated in several pharmacological activities, including anticonvulsant, anti-inflammatory, and analgesic effects. By modifying the substituents on this core—such as replacing or altering the Boc or carboxylic acid groups—scientists can tailor the molecule's properties to target specific biological pathways or diseases.
In addition to its role in drug discovery, 1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid has also been investigated for its potential in materials science. The carboxylic acid group can participate in hydrogen bonding interactions, making it suitable for use in self-assembling materials or polymerizable systems. Researchers have explored its use as a monomer in polymeric materials with tailored mechanical and thermal properties.
The synthesis of this compound typically involves multi-step organic reactions. A common approach involves constructing the tetrahydropyridine ring through cyclocondensation reactions or by modifying existing pyridine derivatives. The introduction of the Boc group and carboxylic acid functionality requires careful planning to ensure optimal yields and purity. Recent advancements in catalytic methods and green chemistry have provided more efficient pathways for synthesizing this compound while minimizing environmental impact.
From an analytical standpoint, 1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid can be characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). These methods allow researchers to confirm the molecular structure and purity of the compound before proceeding to further studies or applications.
In terms of safety considerations, handling this compound requires adherence to standard laboratory protocols for organic compounds. While it is not classified as a hazardous material under normal conditions, proper precautions should be taken during synthesis and manipulation to avoid exposure or contamination.
In conclusion, 1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid represents a valuable intermediate in organic synthesis with diverse applications across multiple disciplines. Its unique combination of functional groups makes it an attractive candidate for further research into novel drug development and advanced materials science.
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